Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate
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Overview
Description
Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate is an organic compound with a complex structure that includes a fluorophenyl group, a hydroxy group, and an oxobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but lacks the hydroxy and oxobutenoate groups.
Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Methyl 4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
41167-60-6 |
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Molecular Formula |
C11H9FO4 |
Molecular Weight |
224.18 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3 |
InChI Key |
KTWGXTGODIPYSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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